molecular formula C8H9NO2 B189315 N-Hydroxy-2-phenylacetamide CAS No. 5330-97-2

N-Hydroxy-2-phenylacetamide

Número de catálogo B189315
Número CAS: 5330-97-2
Peso molecular: 151.16 g/mol
Clave InChI: FPOQLQZHRCEVOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Hydroxy-2-phenylacetamide is a chemical compound with the molecular formula C8H9NO2 . It has an average mass of 151.163 Da and a monoisotopic mass of 151.063324 Da .


Molecular Structure Analysis

The molecular structure of N-Hydroxy-2-phenylacetamide consists of a phenyl group (a ring of 6 carbon atoms) attached to an acetamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)), with one of the hydrogens in the amine group replaced by a hydroxyl group (OH) .


Physical And Chemical Properties Analysis

N-Hydroxy-2-phenylacetamide has a molecular formula of C8H9NO2, an average mass of 151.163 Da, and a monoisotopic mass of 151.063324 Da .

Aplicaciones Científicas De Investigación

Anti-Arthritic and Anti-Inflammatory Properties

N-Hydroxy-2-phenylacetamide has demonstrated promising anti-arthritic and anti-inflammatory activities. A study on adjuvant-induced arthritis in rats showed that this compound significantly reduced body weight loss and paw edema. It also lowered serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha, and altered oxidative stress markers, indicating its potential as an anti-arthritic agent (Jawed, Shah, Jamall, & Simjee, 2010).

Enzymatic Hydrolysis and Drug Metabolism

N-Hydroxy-2-phenylacetamide plays a role in the enzymatic hydrolysis of certain drugs. For example, human arylacetamide deacetylase (AADAC) was found to efficiently hydrolyze flutamide, a drug used in prostate cancer treatment, producing metabolites including N-hydroxy FLU-1. This process is significant for understanding drug metabolism and potential hepatotoxicity (Watanabe, Fukami, Nakajima, Takamiya, Aoki, & Yokoi, 2009).

Muscarinic Receptor Antagonism

N-Hydroxy-2-phenylacetamide derivatives have been explored as muscarinic M3 receptor antagonists. These compounds have potential therapeutic applications in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders due to their high selectivity for M3 over M2 receptors (Mitsuya et al., 2000).

Antimicrobial Activity

Derivatives of N-Hydroxy-2-phenylacetamide have been synthesized and tested for antimicrobial activity. Some synthesized compounds showed superior in vitro activity against various fungal and bacterial strains compared to standard drugs, indicating their potential as antimicrobial agents (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).

Chemical Synthesis and Functionalization

The compound has been used in chemical synthesis, such as in the Ir(iii)-catalyzed direct C-H functionalization. This process assists in constructing highly functionalized biaryl scaffolds, demonstrating its utility in organic synthesis (Li et al., 2020).

Estrogenic Effects

2-Phenylacetamide, isolated from the seeds of Lepidium apetalum, showed estrogen-like effects in vitro and in vivo. This suggests potential applications for treating conditions like perimenopause syndrome (Zeng et al., 2018).

Direcciones Futuras

Future research directions could involve further exploration of the synthesis, reactivity, and potential applications of N-Hydroxy-2-phenylacetamide. For instance, a study on the Ir (III)-catalyzed direct C–H functionalization of N-phenylacetamide with α-diazo quinones suggests potential for producing highly functionalized biaryl scaffolds . Additionally, research on related compounds such as N-(2-hydroxy phenyl) acetamide suggests potential therapeutic applications in conditions such as arthritis .

Propiedades

IUPAC Name

N-hydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOQLQZHRCEVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277490
Record name N-HYDROXY-2-PHENYLACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-2-phenylacetamide

CAS RN

5330-97-2
Record name N-HYDROXY-2-PHENYLACETAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-HYDROXY-2-PHENYLACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To methyl phenylacetate (0.288 mL, 2.0 mmol) in THF:MeOH: 50% aqueous NH2OH (1:1:0.5, 2.5 mL) was added KCN (5 mg, 0.08 mmol, 4 mol %) and the mixture was stirred at ambient temperature. After 2 h the reaction was complete by HPLC. To the mixture was added saturated aqueous citric acid (25 mL) followed by extraction with EtOAc (3×25 mL). The organic phase was isolated, dried (MgSO4), filtered, and the filtrate was concentrated in vacuo to give a residue. The residue was purified by reverse phase HPLC (C-18, 5μ 100×30 mm column), eluting with a gradient of acetonitrile: water (0.05% TFA). Following lyophilization of the product fractions there was obtained pure N-hydroxy-2-phenylacetamide as a fluffy solid (0.234 g, 77% yield): LRMS (M+H)+: 152.1 m/z; 1H NMR (DMSO-d6) δ: 10.6(s, 1H), 8.81(s, 1H), 7.2(m, 5H), 3.26(s, 2H); Anal (C,H,N): % C: (calc) 63.56; (found) 63.63; % H: (calc.) 6.00; (found) 5.91; % N: (calc.) 9.27, (found) 9.04.
Quantity
0.288 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of the 4-(methyl-O-methylhydroxylamine)-2-fluorophenoxymethyl-copoly(styrene-1% divinylbenzene)resin (0.10 g, 0.14 mmol) in dry DMF (2 ml) is added 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (0.08 g, 0.42 mmol, 3 eq.). To the mixture is then added phenylacetic acid (0.06 g, 0.42 mmol, 3 eq.). The mixture is shaken overnight. The resin is filtered and washed with DMF (×5), THF: H2O (3:1, ×5), THF (×3), MeOH (×3) and DCM (×3). To the resin is added TFA (1 ml) and DCM (1 ml) and the mixture shaken for 1 hour. The mixture is filtered into a tared vial and the resin washed with DCM (×2) and toluene (×2). The combined filtrates are evaporated in vacuo to yield N-hydroxy-phenyl-acetamide (0.0084 g, 39%). LCMS gives 151 [M+].
[Compound]
Name
4-(methyl-O-methylhydroxylamine)-2-fluorophenoxymethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step Two
Quantity
0.06 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-Hydroxy-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-Hydroxy-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-Hydroxy-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-Hydroxy-2-phenylacetamide

Citations

For This Compound
24
Citations
IV Kulakov, IV Palamarchuk, EB Nikolaenkova… - Chemical Papers, 2021 - Springer
… In the reaction of N-(2-methyl-1-oxo-1-phenylpropan-2-yl)-N-hydroxy-2-phenylacetamide 1c with a 1.5-fold excess of t-BuOK, an intermediate 1,4-dihydroxy-5,5-dimethyl-3,4-…
Number of citations: 3 link.springer.com
F Thaler, A Colombo, A Mai, R Amici… - Journal of medicinal …, 2010 - ACS Publications
… N-Hydroxybenzamide (13a) is commercially available, and N-hydroxy-2-phenylacetamide (13b) (27) was prepared according to the literature. As shown in Scheme 1, N-hydroxy-3-…
Number of citations: 33 pubs.acs.org
V Nejadshafiee, K Saidi… - Bulletin of the Korean …, 2011 - koreascience.kr
… acid, 4-chlorobenzhydroxamic acid, 3-nitrobenzhydroxamic acid, 4-methylbenzhydroxamic acid, N-hydroxy-3-oxo-3-phenylpropionamide, N-hydroxy-2-phenylacetamide, affords …
Number of citations: 3 koreascience.kr
H Meng, K Sun, Z Xu, L Tian… - European Journal of …, 2021 - Wiley Online Library
… and triazole were all found to be efficient nucleophiles to trap the isocyanate intermediate generated by electrochemical rearrangement from N-hydroxy-2-phenylacetamide (1 a) in the …
G Zhang, Y Cui, Y Zhao, Y Cui, S Bao… - ChemistrySelect, 2020 - Wiley Online Library
… , we failed to obtain the desired product while the aliphatic hydroxamic acid and other heterocyclic hydroxamic acid, such as N-hydroxycinnamamide, N-hydroxy-2-phenylacetamide, N-…
M Jia, H Zhang, Y Lin, D Chen, Y Chen… - Organic & Biomolecular …, 2018 - pubs.rsc.org
The Lossen rearrangement is a classic process for transforming activated hydroxamic acids into isocyanate under basic or thermal conditions. In the current report we disclosed a …
Number of citations: 21 pubs.rsc.org
N Ohtsuka, M Okuno, Y Hoshino… - Organic & Biomolecular …, 2016 - pubs.rsc.org
… A mixture of N-hydroxy-2-phenylacetamide (1p) (0.363 g, 2.4 mmol), K 2 CO 3 (0.332 g, 2.4 mmol), and DMSO (2 mL) was heated to 90 C and stirred at the temperature for 2 h. The …
Number of citations: 38 pubs.rsc.org
F Berti, A Menichetti, V Di Bussolo, L Favero… - Chemistry of …, 2018 - Springer
The hetero-Cope rearrangement reactions of inverse carbamate and amide nitroso Diels–Alder cycloadducts with 1,2-dihydropyridines to give novel tetrahydropyridine enamides and …
Number of citations: 10 link.springer.com
D Chaiyaveij, AS Batsanov, MA Fox… - The Journal of …, 2015 - ACS Publications
… (A) The reaction was performed according to GP1 using N-hydroxy-2-phenylacetamide 4 (… (B) The reaction was performed according to GP3 using N-hydroxy-2-phenylacetamide 4 (208 …
Number of citations: 26 pubs.acs.org
Y Zuo, X He, Q Tang, W Hu, T Zhou, Y Shang - Organic Letters, 2020 - ACS Publications
… Encouragingly, disubstituted N-hydroxybenzamide, N-hydroxy-2-phenylacetamide, and N-hydroxylnaphthamides were also compatible with this palladium-catalyzed cascade …
Number of citations: 12 pubs.acs.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.